![molecular formula C17H20FN3O3 B2458899 3-(4-Fluorbenzyl)-8-Propionyl-1,3,8-Triazaspiro[4.5]decan-2,4-dion CAS No. 1021126-44-2](/img/structure/B2458899.png)
3-(4-Fluorbenzyl)-8-Propionyl-1,3,8-Triazaspiro[4.5]decan-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, which consists of two rings sharing a single atom
Wissenschaftliche Forschungsanwendungen
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is explored for its potential use in industrial processes, including its application as a catalyst or intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
Target of Action
The primary target of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Pharmacokinetics
The compound’s interaction with ripk1 suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
By inhibiting RIPK1, the compound can prevent necroptosis, a form of cell death that leads to organ injury and induces immune-stress responses . This action has potential therapeutic implications for various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant diseases .
Biochemische Analyse
Biochemical Properties
The compound 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist . It appears to bind to the orthosteric site of the delta opioid receptor, based on docking and molecular dynamic simulations . This interaction with the delta opioid receptor suggests that the compound may play a role in pain modulation, as delta opioid receptors are known to be involved in the perception of pain .
Cellular Effects
In cellular models, 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-allodynic efficacy, suggesting that it may help to reduce pain sensitivity . This effect is likely mediated through its interaction with the delta opioid receptor, which is known to play a key role in pain signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is thought to involve binding to the delta opioid receptor, leading to activation of this receptor and subsequent modulation of pain signaling pathways . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors, suggesting that it may have a high degree of specificity in its effects .
Dosage Effects in Animal Models
In animal models, 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-allodynic efficacy, suggesting that it may help to reduce pain sensitivity . Detailed studies on the dosage effects of this compound in animal models are currently lacking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic anhydride or a diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the spirocyclic intermediate with a fluorobenzyl halide in the presence of a base such as potassium carbonate.
Introduction of the Propionyl Group: The final step involves the introduction of the propionyl group through an acylation reaction. This can be achieved by reacting the intermediate with propionyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of 3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
- (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80)
- 4-[(αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide (BW373U86)**
Uniqueness
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both fluorobenzyl and propionyl groups
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIQGSAHYJESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2458816.png)
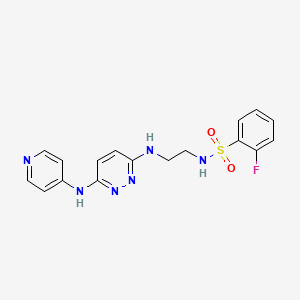
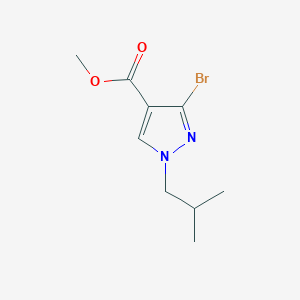
![N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2458823.png)
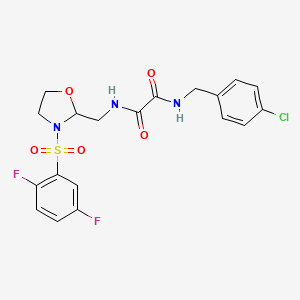
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)
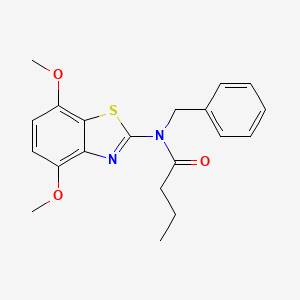
![N-[(2,4-difluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B2458829.png)
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2458832.png)
![N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2458834.png)
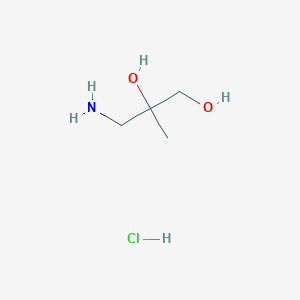
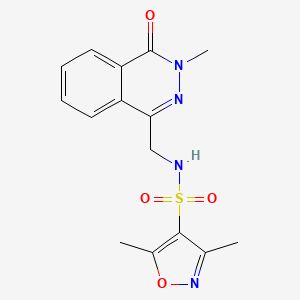
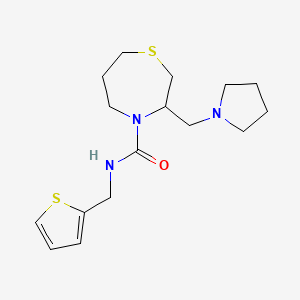
![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2458839.png)
